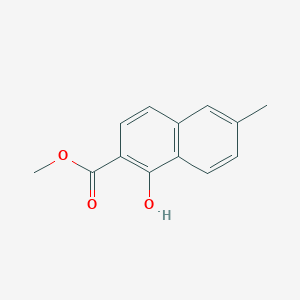

Methyl 1-hydroxy-6-methyl-2-naphthoate

Description

Methyl 1-hydroxy-6-methyl-2-naphthoate is a naphthalene derivative featuring a hydroxyl group at position 1, a methyl ester at position 2, and a methyl substituent at position 6. Based on homologous compounds, its molecular formula is inferred as C₁₃H₁₂O₃ (molecular weight ≈ 216.24 g/mol). The hydroxyl group at position 1 likely enhances hydrogen-bonding capacity, while the methyl ester at position 2 contributes to lipophilicity, influencing solubility and reactivity .

Properties

CAS No. |

1384880-02-7 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

methyl 1-hydroxy-6-methylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-8-3-5-10-9(7-8)4-6-11(12(10)14)13(15)16-2/h3-7,14H,1-2H3 |

InChI Key |

JIANYUAJQVQFJP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)O |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 6-Methyl-2-Naphthoate

Ethyl 6-Hydroxy-2-Naphthoate

Methyl 1-Bromo-2-Naphthoate

- Structure : Bromo at position 1, methyl ester at position 2.

- Molecular Formula : C₁₂H₉BrO₂ (MW: 283.11 g/mol).

- Properties : Bromine introduces electronegativity, altering reactivity (e.g., in Suzuki coupling). Used in pharmaceuticals and as ligands in coordination chemistry .

Amino and Dimethylamino Derivatives

Methyl 6-Amino-2-Naphthoate

- Structure: Amino group at position 6, methyl ester at position 2.

- Molecular Formula: C₁₂H₁₁NO₂ (MW: 201.23 g/mol).

- Properties: Crystalline powder with a melting point of 162°C. The amino group enables participation in hydrogen bonding and acid-base reactions, broadening applications in drug synthesis .

Methyl 6-(Dimethylamino)-2-Naphthoate

- Structure: Dimethylamino at position 6, methyl ester at position 2.

- Molecular Formula: C₁₄H₁₅NO₂ (MW: 229.27 g/mol).

- Properties: The dimethylamino group enhances solubility in polar aprotic solvents. High synthetic yields (up to 99%) suggest stability under specific conditions .

Carboxylic Acid and Acetic Acid Derivatives

6-Hydroxy-2-Naphthoic Acid

(6-Methoxy-2-Naphthyl)acetic Acid

- Structure : Methoxy at position 6, acetic acid chain at position 2.

- Molecular Formula : C₁₃H₁₂O₃ (MW: 216.24 g/mol).

- Properties : The acetic acid moiety enhances biological activity, as seen in anti-inflammatory drug precursors .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| Methyl 1-hydroxy-6-methyl-2-naphthoate* | C₁₃H₁₂O₃ | 216.24 | 1-OH, 2-COOCH₃, 6-CH₃ | N/A | Moderate in DMSO |

| Methyl 6-methyl-2-naphthoate | C₁₂H₁₂O₂ | 200.22 | 2-COOCH₃, 6-CH₃ | N/A | High in chloroform |

| Ethyl 6-hydroxy-2-naphthoate | C₁₃H₁₂O₃ | 216.24 | 6-OH, 2-COOCH₂CH₃ | N/A | Moderate in EtOH |

| Methyl 6-amino-2-naphthoate | C₁₂H₁₁NO₂ | 201.23 | 6-NH₂, 2-COOCH₃ | 162 | Low in water |

| 6-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 6-OH, 2-COOH | >300 | High in NaOH |

*Inferred properties based on analogs.

Research Findings and Trends

- Hydrogen Bonding vs. Lipophilicity: Hydroxyl groups (e.g., at position 1 or 6) improve crystallinity but reduce solubility in non-polar solvents. Methyl esters balance lipophilicity for drug delivery .

- Substituent Effects: Bromine at position 1 increases electrophilicity, enabling cross-coupling reactions, while amino groups facilitate hydrogen bonding in supramolecular chemistry .

- Synthetic Challenges: Dimethylamino derivatives achieve high yields under optimized conditions, whereas hydroxylated analogs require protection/deprotection strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.